molecular formula C35H35NO5 B15172449 2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one} CAS No. 952139-01-4

2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}

Cat. No.: B15172449
CAS No.: 952139-01-4
M. Wt: 549.7 g/mol
InChI Key: YJXLELSIDMMLQW-UHFFFAOYSA-N
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Description

2,2’-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one} is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring, hydroxymethyl group, and benzyloxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one} typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable precursors under specific conditions.

    Introduction of the Hydroxymethyl Group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of Benzyloxyphenyl Groups: This can be accomplished through etherification reactions, where benzyl alcohol derivatives react with phenolic compounds in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one} can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxyphenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the benzyloxy groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one} has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one} involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to various biological functions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-{[3-(Hydroxymethyl)cyclopropyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    2,2’-{[3-(Hydroxymethyl)cyclohexyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.

Uniqueness

The uniqueness of 2,2’-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one} lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

952139-01-4

Molecular Formula

C35H35NO5

Molecular Weight

549.7 g/mol

IUPAC Name

2-[[3-(hydroxymethyl)cyclobutyl]-[2-oxo-2-(3-phenylmethoxyphenyl)ethyl]amino]-1-(3-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C35H35NO5/c37-23-28-17-31(18-28)36(21-34(38)29-13-7-15-32(19-29)40-24-26-9-3-1-4-10-26)22-35(39)30-14-8-16-33(20-30)41-25-27-11-5-2-6-12-27/h1-16,19-20,28,31,37H,17-18,21-25H2

InChI Key

YJXLELSIDMMLQW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N(CC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)CC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5)CO

Origin of Product

United States

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